BenchChemオンラインストアへようこそ!

sparstolonin B

Innate immunity TLR signaling Inflammation

Sparstolonin B uniquely combines dual TLR2/TLR4 antagonism with TLR3/TLR9 sparing—a selectivity gap generic TLR4 inhibitors cannot fill. Its mechanism disrupts MyD88-TIR recruitment, distinct from kinase inhibitors or lipid A mimetics. SsnB adds Factor Xa/platelet inhibition for dual anti-inflammatory/antithrombotic studies. Validated in MYCN-amplified neuroblastoma across p53 backgrounds where retinoic acid fails. Nano-formulated SsnB enables pulmonary delivery overcoming free-compound toxicity. Choose the isocoumarin scaffold that defines your experimental specificity.

Molecular Formula C15H8O5
Molecular Weight 268.22 g/mol
Cat. No. B610932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesparstolonin B
SynonymsSparstolonin B;  Sparstolonin-B;  SsnB;  Sparstolenin B; 
Molecular FormulaC15H8O5
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O
InChIInChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H
InChIKeyKUPDHLFGNQEASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sparstolonin B: Selective TLR2/4 Antagonist Isocoumarin for Inflammatory and Oncological Research Procurement


Sparstolonin B (SsnB) is a naturally occurring isocoumarin polyphenol isolated from the tubers of Sparganium stoloniferum and Scirpus yagara [1]. Its structure, confirmed by NMR spectroscopy and X-ray crystallography, reveals an 8,5′-dihydroxy-4-phenyl-5,2′-oxidoisocoumarin scaffold with structural similarities to both isocoumarins and xanthones [2]. SsnB functions as a selective dual antagonist of Toll-like receptors 2 and 4 (TLR2/TLR4) and has demonstrated activities across inflammation, oncology, thrombosis, and antiviral research domains [3].

Why Generic TLR Antagonist Substitution Fails: Sparstolonin B's Differentiated Receptor Selectivity and Polypharmacology


Substituting a generic TLR4 antagonist (e.g., TAK-242/resatorvid, IAXO-102) or a natural polyphenol (e.g., curcumin, resveratrol) for Sparstolonin B introduces significant experimental confounders. SsnB exhibits a dual TLR2/TLR4 antagonism with documented selectivity against TLR3 and TLR9, a profile not replicated by TLR4-selective agents [1]. Furthermore, its mechanism—disruption of MyD88 recruitment to TIR domains—differs from agents targeting downstream kinases or adaptor interactions [2]. SsnB also demonstrates polypharmacology extending beyond TLR antagonism, including direct inhibition of coagulation factor Xa (FXa) and platelet aggregation pathways, a dual anti-inflammatory/antithrombotic phenotype absent in comparator TLR antagonists [3]. Finally, SsnB's isocoumarin core scaffold, structurally distinct from lipid A mimetics (e.g., eritoran) or small-molecule TLR4 inhibitors, dictates unique physicochemical properties that influence formulation behavior and cellular permeability [4].

Quantitative Differentiation Evidence: Sparstolonin B vs. Comparator TLR Antagonists and Natural Polyphenols


Selective TLR2/4 Antagonism with Demonstrated TLR3/9 Sparing vs. Pan-TLR Inhibitors

Sparstolonin B demonstrates functional selectivity for TLR2- and TLR4-mediated signaling while sparing TLR3 and TLR9 pathways. In mouse macrophages stimulated with defined TLR ligands, SsnB inhibited inflammatory cytokine expression induced by LPS (TLR4 ligand), Pam3CSK4 (TLR1/TLR2 ligand), and Fsl-1 (TLR2/TLR6 ligand), but failed to suppress responses to poly(I:C) (TLR3 ligand) or ODN1668 (TLR9 ligand) [1]. This contrasts with broad-spectrum TLR inhibitors and provides a defined selectivity window not available with non-selective natural anti-inflammatory compounds such as curcumin, which inhibits NF-κB downstream of multiple TLRs without comparable receptor-level discrimination [2].

Innate immunity TLR signaling Inflammation Macrophage biology

Mechanistic Differentiation: Disruption of MyD88-TIR Domain Interaction vs. Downstream Kinase Inhibition

Sparstolonin B antagonizes TLR2 and TLR4 signaling by disrupting the recruitment of MyD88 to the TIR domains of TLR2 and TLR4. Co-immunoprecipitation studies demonstrated that SsnB reduced the association of MyD88 with TLR4 and TLR2 in HEK293T cells and THP-1 cells overexpressing MyD88 and TLRs, while MyD88 association with TLR9 remained unaffected [1]. In THP-1 cells expressing a chimeric CD4-TLR4 receptor that constitutively activates NF-κB (bypassing upstream ligand-receptor interactions), SsnB blunted NF-κB activity, confirming action at or downstream of the receptor's intracellular TIR domain [2]. This mechanism differs from TAK-242 (resatorvid), which binds selectively to the TLR4 intracellular domain and interferes with TIRAP but not MyD88 recruitment, and from small-molecule IAXO-102, which inhibits MAPK and p65 NF-κB phosphorylation downstream [3].

Signal transduction Protein-protein interaction TLR adaptor proteins NF-κB activation

Antithrombotic Polypharmacology: Comparable Anticoagulant Efficacy to Rivaroxaban with Dual FXa/Platelet Targeting

Sparstolonin B exhibits antithrombotic activity comparable to the clinical anticoagulant rivaroxaban (a direct FXa inhibitor) while simultaneously inhibiting platelet aggregation pathways—a dual mechanism absent in pure FXa inhibitors. SsnB prolonged the clotting time of human platelet-poor serum at concentrations comparable to rivaroxaban and inhibited human platelet aggregation induced by ADP (IC50 not explicitly stated; inhibition demonstrated) and the thromboxane A2 analog U46619 [1]. Mechanistically, SsnB inhibited U46619-induced and ADP-induced phosphorylation of PLCγ2/PKC and intracellular calcium mobilization, both required for platelet aggregation, and reduced FXa catalytic activity and production by endothelial cells [2]. In mouse models of thromboembolism, SsnB injection reduced thrombus formation time, number, size, and related mortality [3].

Thrombosis Coagulation Factor Xa Platelet aggregation Cardiovascular pharmacology

Activity Against MYCN-Amplified Neuroblastoma: Efficacy Across p53 Status vs. Retinoic Acid Resistance

Sparstolonin B demonstrates anticancer activity in neuroblastoma cell lines across multiple genetic backgrounds, including MYCN-amplified lines that are refractory to retinoic acid differentiation therapy. SsnB inhibited growth and viability of neuroblastoma cells across three distinct genetic backgrounds: N-myc amplified with wild-type p53, N-myc amplified with mutated p53, and N-myc nonamplified cells [1]. The compound induced reactive oxygen species (ROS) generation that promoted apoptotic cell death regardless of MYCN amplification or p53 status [2]. This contrasts with retinoic acid, which fails to induce differentiation or suppress growth in MYCN-amplified neuroblastoma cells, and with conventional chemotherapeutic agents whose efficacy is often compromised by p53 mutations [3].

Neuroblastoma MYCN amplification p53 mutation Pediatric oncology Drug resistance

Nano-Formulation Toxicity Reduction: nSsnB Demonstrates Lower Cytotoxicity Than Free SsnB

Nano-formulated Sparstolonin B (nSsnB) demonstrates reduced toxicity compared to free SsnB while preserving TLR4 antagonism and anti-inflammatory efficacy. In RAW264.7 macrophage cell viability assays, nSsnB showed reduced cytotoxicity versus free SsnB across a concentration range of 2–64 μg/mL, enabling higher effective dosing in LPS-induced inflammation models without compromising cell viability [1]. In LPS-challenged C57BL/6 mice, prophylactic intratracheal nSsnB (0.625 mg/kg) attenuated histologic acute lung injury (ALI), reduced BALF neutrophil and macrophage infiltration, decreased BALF total protein, and lowered TNF-α and IL-6 levels in both BALF and plasma, with efficacy correlated to reduced MyD88 and phosphorylated NF-κB p65 in lung tissue [2]. This formulation advantage is not documented for comparator natural TLR antagonists such as curcumin or resveratrol in equivalent pulmonary delivery contexts [3].

Nanomedicine Drug delivery Formulation science Acute lung injury TLR4 antagonism

Sparstolonin B: Validated Research Application Scenarios for Procurement Planning


Mechanistic Dissection of TLR2 vs. TLR4 Contributions in Mixed-Pathway Inflammatory Models

Sparstolonin B enables selective blockade of TLR2- and TLR4-mediated signaling while preserving TLR3 and TLR9 responses, allowing researchers to isolate the contributions of plasma membrane TLRs in complex inflammatory milieus without confounding inhibition of endosomal nucleic acid-sensing TLRs [1]. This selectivity profile is particularly valuable in models where both TLR2 and TLR4 ligands are present (e.g., polymicrobial sepsis, bacterial component mixtures) and where pan-TLR inhibitors would obscure pathway-specific interpretations. Experimental validation in primary mouse macrophages confirms inhibition of LPS-, Pam3CSK4-, and Fsl-1-induced cytokine expression with preservation of poly(I:C)- and ODN1668-induced responses [2].

Dual-Pathway Antithrombotic Research: Combined FXa Inhibition and Antiplatelet Activity

SsnB provides a single-agent chemical probe for investigating dual antithrombotic strategies that simultaneously target coagulation factor Xa and platelet aggregation pathways. The compound prolongs clotting time comparably to rivaroxaban while adding direct inhibition of ADP- and thromboxane A2 analog-induced platelet aggregation [1]. In mouse thromboembolism models, SsnB reduces thrombus formation time, number, size, and mortality, offering a tool to study whether combined FXa/platelet targeting may overcome limitations of single-pathway anticoagulants in preclinical thrombosis research [2].

High-Risk Neuroblastoma Research: Chemical Probe for MYCN-Amplified, Retinoic Acid-Refractory Disease

SsnB serves as a research tool for studying therapeutic strategies in high-risk neuroblastoma where MYCN amplification and p53 mutations confer resistance to standard differentiation therapy. The compound induces ROS-mediated apoptosis in neuroblastoma cells across MYCN-amplified (wild-type or mutant p53) and MYCN-nonamplified backgrounds, demonstrating efficacy in genetic contexts where retinoic acid fails [1]. This enables investigation of ROS-dependent apoptotic mechanisms in drug-resistant pediatric cancer models without the confounding variable of p53-status-dependent activity [2].

Pulmonary Inflammation Research with Nano-Formulated Delivery for Enhanced Tolerability

Nano-formulated Sparstolonin B (nSsnB) enables in vivo pulmonary delivery studies at concentrations that exceed the cytotoxicity threshold of free SsnB. The formulation demonstrates reduced in vitro cytotoxicity in RAW264.7 macrophages and attenuates LPS-induced acute lung injury in mice following prophylactic intratracheal administration, with efficacy correlated to reduced MyD88 and phospho-NF-κB p65 in lung tissue [1]. This formulation approach supports investigations of TLR4 antagonism in respiratory inflammation models where compound tolerability would otherwise limit dosing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for sparstolonin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.